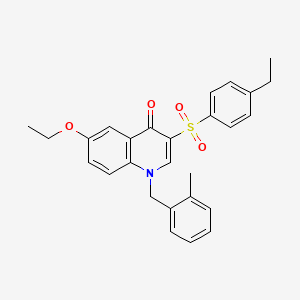
6-ethoxy-3-((4-ethylphenyl)sulfonyl)-1-(2-methylbenzyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-ethoxy-3-((4-ethylphenyl)sulfonyl)-1-(2-methylbenzyl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinolone derivatives. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. Due to its ability to modulate the activity of DPP-4, this compound has been investigated for its potential use in the treatment of type 2 diabetes.
Scientific Research Applications
Antioxidant Properties and DNA Protection
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds using quinoline derivatives as intermediates is a significant area of research. For example, novel methodologies have been developed for synthesizing [1,2,3]Triazolo[1,5-a]quinolines, indicating the versatility of quinoline derivatives in constructing complex molecular architectures (N. Pokhodylo & M. Obushak, 2019).
Protective Groups in Carbohydrate Chemistry
In the context of synthetic chemistry, quinoline derivatives have been utilized as protective groups. The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, designed for the protection of hydroxyl groups, exemplifies the application of quinoline-based sulfonates in the synthesis of complex molecules, demonstrating their utility in facilitating challenging synthetic pathways (S. Spjut, W. Qian, & M. Elofsson, 2010).
Antimicrobial Activity
Research into quinoline derivatives has also explored their potential as antimicrobial agents. Novel quinoxaline sulfonamides, synthesized from 2-(4-methoxyphenyl)-quinoxaline, have demonstrated antibacterial activities against common pathogens, highlighting the therapeutic potential of sulfonamide-modified quinolines (S. Alavi, M. Mosslemin, R. Mohebat, & A. Massah, 2017).
Structural and Theoretical Studies
The structural elucidation of quinoline derivatives through experimental and theoretical approaches provides insight into their molecular properties and potential applications. A comprehensive study on the crystal structure of a novel sulfonamide-dihydroquinolinone hybrid compound showcases the integration of quinolinones and sulfonamides, offering a foundation for the development of new compounds with enhanced biological activities (C. A. Moreira et al., 2019).
properties
IUPAC Name |
6-ethoxy-3-(4-ethylphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4S/c1-4-20-10-13-23(14-11-20)33(30,31)26-18-28(17-21-9-7-6-8-19(21)3)25-15-12-22(32-5-2)16-24(25)27(26)29/h6-16,18H,4-5,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCROWYXOXNJZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

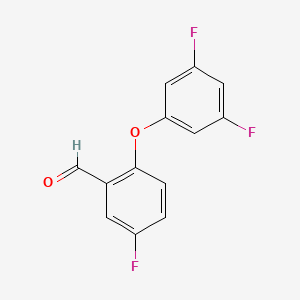
![N,N-bis(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B2669546.png)
![(4-chlorophenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2669547.png)

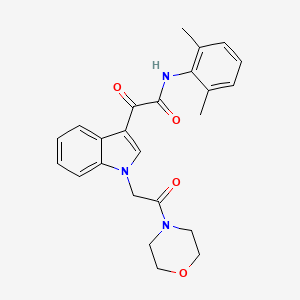
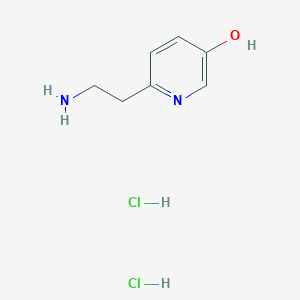
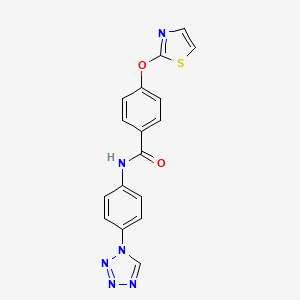
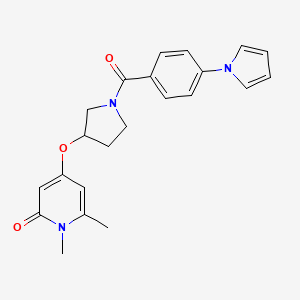
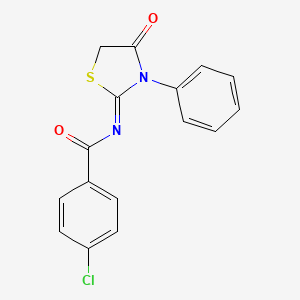
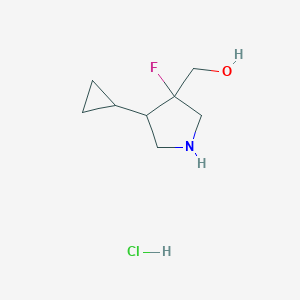
![N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B2669560.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2669565.png)
![N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2669566.png)